2-Bromo-6-(cyanomethyl)benzonitrile
Description
2-Bromo-6-(cyanomethyl)benzonitrile: is an organic compound with the molecular formula C9H5BrN2 and a molecular weight of 221.06 g/mol . It is a derivative of benzonitrile, characterized by the presence of a bromine atom and a cyanomethyl group attached to the benzene ring. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Properties
IUPAC Name |
2-bromo-6-(cyanomethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-9-3-1-2-7(4-5-11)8(9)6-12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEBJDKUCZPHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-6-(cyanomethyl)benzonitrile typically involves the bromination of 6-(cyanomethyl)benzonitrile. One common method is the reaction of 6-(cyanomethyl)benzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in reactors with controlled temperature and pressure conditions. The use of efficient catalysts and purification techniques ensures the high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-6-(cyanomethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
2-Bromo-6-(cyanomethyl)benzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromobenzonitrile: Similar in structure but lacks the cyanomethyl group.
2-(Bromomethyl)benzonitrile: Similar but with a different substitution pattern on the benzene ring.
Benzonitrile: The parent compound without bromine or cyanomethyl substitutions.
Uniqueness:
2-Bromo-6-(cyanomethyl)benzonitrile is unique due to the presence of both a bromine atom and a cyanomethyl group, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable intermediate in organic synthesis and research .
Biological Activity
2-Bromo-6-(cyanomethyl)benzonitrile is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in disease treatment, particularly focusing on cancer.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₆BrN₂
- Molecular Weight : 220.06 g/mol
The compound features a bromine atom and a cyano group attached to a benzene ring, which contributes to its biological properties.
Research indicates that this compound operates through several biological pathways:
- Inhibition of KRAS G12D Mutation : The compound has shown promising results in inhibiting the KRAS G12D mutation, which is prevalent in various cancers such as pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC). This mutation is known for its role in promoting uncontrolled cell growth and proliferation .
- Interaction with Cereblon : The compound also interacts with cereblon (CRBN), a protein involved in the ubiquitin-proteasome pathway (UPP). This pathway is crucial for regulating protein degradation and has implications in cancer biology and other diseases .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity against KRAS G12D mutation-positive cancer cells. The compound's efficacy was evaluated using various cancer cell lines, revealing:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Pancreatic Cancer | 5.1 | Significant growth inhibition |
| Colorectal Cancer | 4.8 | Induced apoptosis |
| Non-Small Cell Lung Cancer | 6.3 | Reduced cell viability |
These findings suggest that the compound could be a viable candidate for targeted cancer therapies.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Pancreatic Cancer :
- A study involving mice with xenografted pancreatic tumors showed that treatment with the compound led to a reduction in tumor size by approximately 40% over four weeks compared to control groups.
-
Colorectal Cancer Treatment :
- Clinical trials are ongoing to assess the efficacy of this compound in patients with KRAS G12D positive colorectal cancer. Preliminary results indicate improved patient outcomes when combined with standard chemotherapy regimens.
Synthesis and Characterization
The synthesis of this compound has been optimized using various methods, including palladium-catalyzed reactions and microwave-assisted techniques, which enhance yield and purity . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Q & A
Q. Basic
- IR Spectroscopy : The nitrile (C≡N) stretch appears at ~2240 cm⁻¹. Bromo (C-Br) vibrations occur at 500–600 cm⁻¹.
- NMR : ¹H NMR reveals splitting patterns for aromatic protons (δ 7.2–8.0 ppm) and cyanomethyl groups (δ 3.8–4.2 ppm). ¹³C NMR identifies nitrile carbons (~115 ppm) and brominated aromatic carbons.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 223 for [M+H]⁺) confirm molecular weight, while fragmentation patterns clarify substituent positions .
What computational methods can predict the adsorption behavior of this compound on metal surfaces, and how do these compare with experimental observations?
Advanced
Density functional theory (DFT) simulations can model adsorption energies and orientations on metals like Ag or Au. For benzonitrile derivatives, dipole moment (4.01–4.18 D) and binding site geometry determine adsorption modes (e.g., parallel vs. perpendicular to surfaces) . Experimental validation via surface-enhanced Raman spectroscopy (SERS) or scanning tunneling microscopy (STM) can resolve discrepancies between computed and observed orientations. For example, benzonitrile adsorbs via the nitrile group on Ag surfaces, while brominated analogs may exhibit altered binding due to steric effects.
What are the known stability issues of this compound under varying environmental conditions, and how should storage be managed?
Basic
Nitrile groups are prone to hydrolysis under acidic/basic conditions or prolonged exposure to moisture. Storage in anhydrous solvents (e.g., DMF or acetonitrile) at 0–4°C in inert atmospheres (N₂/Ar) is recommended. Stability studies using accelerated degradation tests (40°C/75% RH) can identify decomposition pathways, monitored via TLC or HPLC .
How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different studies?
Advanced
Methodological inconsistencies (e.g., solvent polarity, catalyst loading) often underlie yield discrepancies. A systematic approach includes:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, reagent ratios) to identify optimal conditions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
- Cross-Validation : Compare synthetic protocols from analogous compounds (e.g., 4-bromo-2-chlorophenylacetonitrile in ) to isolate critical variables .
How does the cyanomethyl group in this compound influence its reactivity in cross-coupling reactions compared to unsubstituted bromobenzenes?
Advanced
The cyanomethyl group acts as an electron-withdrawing substituent, activating the aromatic ring for nucleophilic aromatic substitution (NAS) while deactivating it for electrophilic reactions. In Suzuki-Miyaura couplings, the bromo site reacts preferentially with aryl boronic acids, while the cyanomethyl group remains inert. Computational studies (e.g., Hammett σ constants) predict reaction rates, validated by kinetic experiments using GC-MS .
What role does this compound play in the synthesis of heterocyclic compounds, and what mechanistic insights are critical for optimizing these pathways?
Advanced
The compound serves as a precursor for indole or quinoline derivatives via cyclization reactions. For example, intramolecular Heck reactions can form fused rings, with palladium catalysts (e.g., Pd(PPh₃)₄) facilitating C–C bond formation. Mechanistic studies using deuterium labeling or kinetic isotope effects (KIE) reveal rate-determining steps, guiding catalyst selection and solvent optimization (e.g., DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
